
2-Methoxy-5-nitrophenol
Overview
Description
2-Methoxy-5-nitrophenol (CAS: 636-93-1), also known as 5-nitroguaiacol, is a nitrophenol derivative with the molecular formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol. Its structure features a phenolic ring substituted with a methoxy group (-OCH₃) at position 2 and a nitro group (-NO₂) at position 3. This compound is notable for its role in plant growth regulation, particularly as the sodium salt (Atonik), which acts as a biostimulant . It is also identified in natural systems, such as in malt and beer, as a nitrite-related compound . Safety data indicate hazards upon inhalation, skin contact, or ingestion, with risk code R20/21/22 .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-5-nitrophenol can be synthesized through the nitration of guaiacol (2-methoxyphenol). The nitration process involves the reaction of guaiacol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 5-position of the benzene ring .
Another method involves the photochemical substitution of 2-chloro-4-nitroanisole in the presence of aqueous sodium hydroxide. This reaction is carried out under irradiation at 25°C, resulting in the formation of this compound as one of the photoproducts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-nitrophenol undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions. For example, reaction with halogens can lead to halogenated derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nitrating Agents: Concentrated sulfuric acid and nitric acid mixture.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Reduction: 2-Methoxy-5-aminophenol.
Oxidation: 2-Methoxy-5-nitroquinone.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemical Synthesis
1. Precursor in Organic Synthesis
2-Methoxy-5-nitrophenol serves as a precursor for the synthesis of various organic compounds. It can undergo nucleophilic substitution reactions to produce derivatives that are valuable in pharmaceuticals and agrochemicals. For instance, it is utilized in the synthesis of nitroaniline derivatives, which have applications in dye manufacturing and as intermediates in drug development .
2. Photochemical Reactions
Research indicates that this compound can participate in photochemical reactions, leading to the formation of various substitution products under UV irradiation. This property is harnessed in synthetic organic chemistry to create complex molecular architectures efficiently .
Environmental Applications
1. Atmospheric Chemistry
this compound has been identified as a significant component of nitrated aromatic compounds (NACs) found in particulate matter (PM2.5). Studies show that it contributes to the light-absorbing properties of brown carbon (BrC) in the atmosphere, which plays a crucial role in climate change by influencing radiative forcing . The compound's optical properties have been studied extensively to understand its impact on air quality and atmospheric processes.
2. Monitoring Air Pollution
Due to its presence in urban air pollution, this compound is used as a marker for assessing the sources and levels of nitrated aromatic compounds from combustion processes. Its quantification aids in understanding the contributions of primary and secondary emissions to air quality degradation .
Biological Research
1. Antimicrobial Activity
There is emerging evidence supporting the antimicrobial properties of this compound. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
2. Biochemical Studies
The compound has been utilized in proteomics research, where it serves as a biochemical tool for studying enzyme interactions and metabolic pathways. Its ability to form conjugates with biomolecules makes it valuable for investigating drug metabolism and biotransformation processes .
Case Study 1: Air Quality Assessment
A field study conducted in Nanjing, China, highlighted the role of nitrated aromatic compounds including this compound in PM2.5 during different weather conditions. The research utilized liquid chromatography-mass spectrometry (LC-MS) to analyze samples collected during foggy and non-foggy days, revealing significant variations in concentration linked to traffic emissions and secondary organic aerosol formation .
Case Study 2: Antimicrobial Efficacy
In laboratory settings, this compound was tested against common bacterial pathogens. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an active ingredient in antimicrobial formulations .
Mechanism of Action
The mechanism of action of 2-methoxy-5-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can lead to various biological effects, including antimicrobial activity and modulation of oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Adsorption Properties and Selectivity
2-Methoxy-5-nitrophenol’s adsorption behavior has been studied alongside p-nitrophenol using hybrid and polymeric sorbents (e.g., SiO₂-TBD, PMVEAMA-PAMAM). Key findings include:
Compound | Adsorptive Potential (g/g sorbent) | Key Factor Influencing Adsorption |
---|---|---|
This compound | 0.102 (SiO₂-TBD), 0.140 (Polymer-Phosphazene) | pKa (~7.1) |
p-Nitrophenol | Similar range | pKa (~7.2) |
Both compounds exhibit comparable adsorption due to their nearly identical pKa values, which govern proton exchange with sorbents. However, this compound’s methoxy group slightly reduces selectivity in separation processes compared to structurally distinct analogs like tanshinone IIA or benzoic acid. For instance, molecularly imprinted polymers (SiO₂@MIP NPs) showed 5.74 mg/g binding capacity for aristolochic acid I (AAI) but significantly lower affinity for this compound, highlighting its weaker interactions with specific receptors .
Photoreactivity and Reaction Pathways
In photoreactions, this compound is generated via single-electron transfer (SET) mechanisms, differing from polar nucleophilic aromatic substitution (SNAr) pathways observed in compounds like 4-ethoxy-3-methoxynitrobenzene. The meta-substitution pattern (methoxy at C2, nitro at C5) stabilizes radical intermediates, favoring SET over SNAr. For example:
- Irradiation of 3-methoxy-4-ethoxynitrobenzene in basic methanol/water yields this compound (20% yield) alongside 4-nitroveratrole (8%) .
- In contrast, 4-nitroveratrole (1,2-dimethoxy-4-nitrobenzene) undergoes SET exclusively due to its electron-donating substituents .
Structural Analogs in Separation Science
This compound is frequently used as a reference compound to evaluate selectivity in molecular imprinting and adsorption studies. Key comparisons include:
- Tanshinone IIA: A diterpenoid with a fused-ring structure, showing lower binding to SiO₂@MIP NPs (imprinting factor = 4.9 for AAI vs. <1.5 for tanshinone IIA) .
Occurrence in Natural Products
Unlike synthetic nitrophenols, this compound occurs naturally in beer and malt as a nitrosation product, alongside 4-nitrosophenol and N-nitrosoproline. However, its concentration is lower than volatile N-nitrosamines, emphasizing its role as a minor but detectable contaminant .
Biological Activity
2-Methoxy-5-nitrophenol (CAS No. 636-93-1) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 169.14 g/mol. Its structure consists of a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a phenolic ring, which significantly influences its reactivity and biological properties .
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been studied for its ability to inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways.
2. Antioxidant Activity
The compound has also been investigated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative damage.
3. Neuropharmacological Applications
In neuropharmacology, this compound serves as a photolabile protecting group for neurotransmitters like glycine and beta-alanine. This application allows researchers to study neurotransmitter receptor kinetics with high temporal resolution by releasing the active neurotransmitter upon irradiation with specific wavelengths of light .
The precise biochemical pathways affected by this compound are not fully elucidated; however, it is believed to interact with various proteins and enzymes due to its structural similarity to phenolic compounds. This interaction may influence multiple signaling pathways within cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several pathogens, including Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition at concentrations as low as 100 µg/mL, indicating its potential as a natural preservative or therapeutic agent.
Case Study 2: Neuropharmacological Applications
In a controlled experiment involving mouse cerebral cortical neurons, researchers utilized caged glycine synthesized from this compound. Upon laser irradiation, the release of glycine was monitored through whole-cell current recordings, demonstrating the compound's utility in studying receptor activation dynamics .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
2-Methoxy-4-nitrophenol | Isomer with different nitro position | Varies in reactivity |
2-Methoxy-3-nitrophenol | Isomer with distinct chemical properties | Antioxidant effects |
5-Nitroguaiacol | Similar structure | Antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for structural confirmation of 2-Methoxy-5-nitrophenol?
To confirm the structure, employ a combination of:
- FT-IR and Raman spectroscopy : Identify functional groups (e.g., nitro, methoxy, phenolic -OH) via characteristic vibrational modes. For example, the nitro group shows peaks near 1520 cm⁻¹ (asymmetric stretching) and 1340 cm⁻¹ (symmetric stretching) .
- NMR spectroscopy : Use ¹H and ¹³C NMR to resolve aromatic proton environments and substituent effects. The methoxy group typically appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR .
- Comparison with DFT calculations : Validate experimental spectra against theoretical predictions (e.g., B3LYP/6-311++G(d,p) basis set) to confirm molecular geometry and electronic properties .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
- Waste disposal : Segregate contaminated waste and transfer to licensed facilities for incineration or chemical treatment. Avoid aqueous discharge due to potential environmental toxicity .
- Emergency measures : For inhalation exposure, move to fresh air; for skin contact, wash with soap and water. Immediate medical consultation is required if ingested .
Q. How is this compound synthesized and purified in laboratory settings?
A common route involves:
- Nitration of guaiacol : React 2-methoxyphenol with nitric acid under controlled conditions (0–5°C) to regioselectively introduce the nitro group at the 5-position .
- Purification : Recrystallize the crude product using ethanol/water mixtures. Monitor purity via melting point (92–94°C) and HPLC .
Advanced Research Questions
Q. How can computational methods like DFT resolve contradictions in experimental spectral data?
- Electronic structure analysis : Calculate HOMO-LUMO gaps to predict charge transfer interactions. For this compound, a low HOMO-LUMO gap (~3.5 eV) suggests intramolecular charge transfer, aligning with observed nonlinear optical (NLO) activity .
- Vibrational mode assignment : Compare experimental FT-IR peaks with DFT-simulated spectra to resolve ambiguities (e.g., distinguishing phenolic -OH stretching from methoxy vibrations) .
- NMR chemical shift prediction : Use gauge-including atomic orbital (GIAO) methods to predict ¹³C shifts, aiding in structural validation when experimental data is sparse .
Q. What methodologies elucidate the role of this compound sodium salt in plant cell activation?
- In vitro bioassays : Treat plant cell cultures with the sodium salt (CAS 67233-85-6) and measure auxin-like activity via protoplast elongation or root initiation assays .
- Uptake studies : Use radiolabeled (e.g., ¹⁴C) compounds to track translocation rates in plant tissues using autoradiography .
- Gene expression profiling : Apply RNA-seq or qPCR to identify upregulated genes (e.g., growth-related transcription factors) in response to treatment .
Q. What derivatization strategies enhance the solubility or reactivity of this compound?
- Salt formation : Convert the phenolic -OH to a sodium salt (as in CAS 67233-85-6) for improved aqueous solubility, critical for agricultural formulations .
- Esterification : React with acyl chlorides to form esters (e.g., acetate derivatives), modifying lipophilicity for targeted delivery in drug design .
- Nitro group reduction : Catalytically reduce the nitro group to an amine (-NH₂) for subsequent coupling reactions (e.g., amide bond formation) .
Properties
IUPAC Name |
2-methoxy-5-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKCTSZYNCDFFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047021 | |
Record name | 2-Methoxy-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636-93-1 | |
Record name | 5-Nitroguaiacol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-5-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.245 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXY-5-NITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5T11I2JUB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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